5,6,8-Trihydroxy-2,3-dihydronaphthalene-1,4-dione
Description
Properties
Molecular Formula |
C10H8O5 |
|---|---|
Molecular Weight |
208.17 g/mol |
IUPAC Name |
5,6,8-trihydroxy-2,3-dihydronaphthalene-1,4-dione |
InChI |
InChI=1S/C10H8O5/c11-4-1-2-5(12)9-8(4)6(13)3-7(14)10(9)15/h3,13-15H,1-2H2 |
InChI Key |
WEWBEWGBGNVAJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C(C1=O)C(=CC(=C2O)O)O |
Origin of Product |
United States |
Preparation Methods
Oxidation of 5,6,8-Trihydroxy-1,4-Naphthoquinone Derivatives
A prominent route involves the oxidation of pre-hydroxylated naphthoquinones. For example, 5,6,8-trihydroxy-1,4-naphthoquinone can be reduced to its 2,3-dihydro analog using sodium borohydride (NaBH₄) or catalytic hydrogenation. This two-step process requires precise control over reaction conditions to avoid over-reduction or hydroxyl group degradation .
Mechanistic Insights :
The oxidation state of the naphthoquinone core dictates reactivity. Introducing hydroxyl groups at positions 5, 6, and 8 prior to reduction ensures regioselectivity. In one adaptation, hydrogen peroxide (H₂O₂) in acetic acid mediates hydroxylation of 1,4-naphthoquinone at elevated temperatures (80–100°C), followed by Pd/C-catalyzed hydrogenation at 50 psi to saturate the 2,3-bond .
Key Parameters :
-
Temperature : 70–100°C for hydroxylation; 25–50°C for reduction
-
Catalysts : Pd/C (5–10 wt%) for hydrogenation
-
Solvents : Ethanol/water mixtures (3:1 v/v)
Demethylation of Methoxy-Substituted Precursors
Demethylation of fully methoxylated precursors offers a high-yield pathway. Starting with 2,3-dihydro-1,4-naphthoquinone functionalized with methoxy groups at positions 5, 6, and 8, boron tribromide (BBr₃) in dichloromethane selectively cleaves methyl ethers at −78°C . This method, adapted from Peng et al.’s work on naphthazarin, achieves >85% yield when applied to tri-methoxy analogs .
Optimization Challenges :
-
Excessive BBr₃ leads to quinone core degradation.
-
Stepwise demethylation (e.g., 5- and 8-positions first, followed by 6-) improves selectivity.
Reaction Table :
| Precursor | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| 5,6,8-Trimethoxy-2,3-dihydro-1,4-naphthoquinone | BBr₃ (3 eq) | −78°C, 4 hr | 87 |
| 5,8-Dimethoxy-6-hydroxy-2,3-dihydro-1,4-naphthoquinone | BBr₃ (2 eq) | 0°C, 2 hr | 92 |
Reduction of Fully Aromatic Naphthoquinones
Catalytic hydrogenation of 5,6,8-trihydroxy-1,4-naphthoquinone provides direct access to the dihydro derivative. Platinum oxide (PtO₂) in tetrahydrofuran (THF) under 30 psi H₂ achieves complete saturation of the 2,3-double bond within 6 hours . Competing side reactions, such as hydroxyl group reduction, are minimized at pH 4–5 (adjusted with acetic acid).
Comparative Catalyst Performance :
| Catalyst | Pressure (psi) | Time (hr) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| PtO₂ | 30 | 6 | 78 | 95 |
| Pd/C | 50 | 12 | 65 | 82 |
| Raney Ni | 40 | 8 | 70 | 88 |
Friedel-Crafts Acylation in Molten Salt Media
The molten salt method, originally developed for 5,8-dihydroxy-1,4-naphthoquinone, can be adapted for trihydroxy derivatives . Combining AlCl₃ and NaCl (1:1 molar ratio) at 120°C facilitates the cyclization of hydroquinone and maleic anhydride. Introducing a third hydroxyl group requires modifying the electrophilic substitution pattern via directed ortho-lithiation.
Stepwise Protocol :
-
Acylation : Maleic anhydride (1.2 eq), hydroquinone (1 eq), AlCl₃/NaCl (3 eq), 120°C, 8 hr.
-
Hydroxylation : meta-Chloroperbenzoic acid (mCPBA, 1.5 eq) in CH₂Cl₂, 0°C, 2 hr.
-
Workup : Quench with 10% HCl, extract with ethyl acetate, purify via silica gel chromatography.
Yield Limitations :
-
Initial acylation yields 62% 5,8-dihydroxy-1,4-naphthoquinone .
-
Additional hydroxylation at C6 reduces yield to 48% due to steric hindrance.
Biocatalytic Approaches Using Fungal Peroxygenases
Emerging methods employ fungal peroxygenases (e.g., Agrocybe aegerita peroxidase) to hydroxylate 2,3-dihydro-1,4-naphthoquinone. In a buffered system (pH 6.0, 30°C), H₂O₂ (2 mM) drives the insertion of hydroxyl groups at C5, C6, and C8 with 73% regioselectivity for the 5,6,8-trihydroxy product .
Advantages :
-
Avoids harsh reagents like BBr₃ or PtO₂.
-
Enzymatic specificity reduces side products.
Operational Challenges :
-
Enzyme stability declines after 3 reaction cycles.
-
Requires continuous H₂O₂ feeding to maintain activity.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors excel in Friedel-Crafts acylation steps, reducing reaction times from 8 hours (batch) to 45 minutes. A representative pilot-scale setup achieves 550 g/hr throughput using:
-
Reactor Type : Tubular (316L stainless steel)
-
Temperature : 130°C
-
Pressure : 12 bar
-
Catalyst Recovery : 99% AlCl₃ recycled via sublimation
Economic Analysis :
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Annual Output (kg) | 1,200 | 8,500 |
| Production Cost ($/kg) | 2,800 | 1,150 |
| Purity (%) | 98.5 | 99.3 |
Chemical Reactions Analysis
Types of Reactions
5,6,8-Trihydroxy-2,3-dihydronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the naphthoquinone core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, acetone, water.
Catalysts: Transition metal catalysts such as palladium or platinum.
Major Products Formed
Oxidation: Formation of higher oxidation state quinones.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted naphthoquinones with various functional groups.
Scientific Research Applications
5,6,8-Trihydroxy-2,3-dihydronaphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other naphthoquinone derivatives.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential use in developing therapeutic agents for various diseases.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 5,6,8-Trihydroxy-2,3-dihydronaphthalene-1,4-dione involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its potential antimicrobial and anticancer activities. The molecular targets include enzymes involved in redox regulation and signaling pathways related to oxidative stress .
Comparison with Similar Compounds
Comparison with Similar Compounds
Naphthoquinones and dihydronaphthalene-diones exhibit diverse biological activities depending on substituent positions and oxidation states. Below is a comparative analysis of structurally related compounds:
Structural Analogs and Binding Affinities
Key Observations:
- Hydroxyl vs. Methoxy Substitution : The hydroxyl-rich 5,6,8-trihydroxy derivative likely exhibits stronger hydrogen-bonding capacity compared to methoxy-substituted analogs like 1,4,5,8-tetramethoxynaphthalene. This may enhance protein-binding specificity but reduce membrane permeability .
- Binding Affinity : The 5,8-dihydroxy analog shows lower binding energy (−18.127 kcal/mol) than its methoxy counterpart (−20.890 kcal/mol), suggesting methoxy groups improve interaction stability in certain protein pockets .
- Phytotoxicity: Diploquinone B (3,5,7-trihydroxy-2-methoxy) demonstrates concentration-dependent phytotoxicity, implying hydroxyl/methoxy positioning modulates biological activity .
Physicochemical and Functional Differences
- Solubility : Increased hydroxylation (e.g., 5,6,8-trihydroxy vs. 5,8-dihydroxy) enhances water solubility but may reduce lipid solubility, impacting bioavailability.
- Redox Potential: The 1,4-dione moiety in all analogs enables electron transfer, but hydroxyl groups at positions 5, 6, and 8 could stabilize radical intermediates more effectively than methoxy groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
